Perillyl acetate

Analgesia Neuropharmacology Opioid Receptor

Analgesic research requires chemical probes with validated target engagement. Perillyl acetate directly addresses the need for a non-opioid, μ-opioid receptor (MOR) agonist with quantifiable potency. - Direct MOR activation: EC₅₀ = 0.51 μM, enabling dose-response studies absent in perillyl alcohol. - Enhanced membrane permeability: Calculated logP ~3.5 supports passive diffusion across lipid bilayers and predicted BBB penetration (score 0.9250). - Ambient-stable monoterpene ester: Reduced degradation risk compared to oxidation-prone perillaldehyde, ensuring integrity from shipment to assay.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 15111-96-3
Cat. No. B085078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerillyl acetate
CAS15111-96-3
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(=CC1)COC(=O)C
InChIInChI=1S/C12H18O2/c1-9(2)12-6-4-11(5-7-12)8-14-10(3)13/h4,12H,1,5-8H2,2-3H3
InChIKeyWTXBCFKGCNWPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Perillyl Acetate: Analgesic Monoterpene with Enhanced Lipophilicity


Perillyl acetate (CAS 15111-96-3), also known as p-mentha-1,8-dien-7-yl acetate, is a naturally occurring monoterpene ester belonging to the menthane monoterpenoid class [1]. It is found in the essential oils of various plants including lavender, peppermint, and lemon, and is synthesized via acetylation of perillyl alcohol [1]. This compound has garnered attention for its diverse pharmacological activities, including potent analgesic effects mediated through μ-opioid receptor activation (EC₅₀ = 0.51 μM) and demonstrated anticancer potential . Its physicochemical profile, characterized by increased lipophilicity compared to its parent alcohol, influences its biological distribution and activity, making it a distinct subject of study within the monoterpene class .

μ-Opioid receptor agonist tool compound
Lipophilic monoterpene ester scaffold
Natural product-based research probe

Perillyl Acetate: Distinct from Perillyl Alcohol and Analogues


The perillyl chemotype encompasses a range of monoterpenoids (alcohols, aldehydes, acids, esters) with distinct physicochemical and pharmacological profiles. Direct substitution is scientifically unsound due to major differences in molecular target engagement, lipophilicity-driven pharmacokinetics, and biological potency. For instance, while perillyl alcohol (POH) is extensively studied for anticancer effects via Ras pathway modulation, it does not demonstrate the direct μ-opioid receptor agonist activity of perillyl acetate (EC₅₀ = 0.51 μM) . Furthermore, the enhanced lipophilicity of the acetate ester, compared to the more polar alcohol or acid forms, alters its partitioning into lipid membranes and potentially its ability to cross biological barriers like the blood-brain barrier, a feature not shared by perillic acid which fails to partition into model membranes [1]. These quantifiable differences in receptor pharmacology and biophysical properties mandate compound-specific selection for target applications in pain research, neuroinflammation, or studies requiring enhanced membrane permeability.

Mechanism mismatch
Perillyl acetate is a direct μ-opioid receptor agonist; this pharmacological property is not reported for perillyl alcohol.
Lipophilicity-driven permeability
The acetate ester increases lipophilicity and predicted membrane permeability compared to perillyl alcohol; perillic acid shows negligible membrane partitioning.
Cellular uptake context
Perillic acid fails to partition into lipid bilayers, which may limit its utility in cell-based models requiring passive diffusion.

Perillyl Acetate: Comparator Evidence Guide


μ-Opioid Receptor Agonism vs. Perillyl Alcohol

Perillyl acetate is a direct agonist of the μ-opioid receptor (MOR) with an EC₅₀ value of 0.51 μM . This is a distinct pharmacological mechanism not reported for its direct precursor and close analog, perillyl alcohol (POH), which is primarily known for inhibiting Ras farnesylation and lacks documented MOR agonist activity [1]. This difference provides a clear scientific rationale for selecting perillyl acetate over POH in studies of opioid-mediated analgesia or neuroinflammation.

MOR Agonist Activity
Class-level inference
0.51 μM
EC₅₀
Supports opioid receptor pathway studies
Not reported for perillyl alcohol
Analgesia Neuropharmacology Opioid Receptor

Enhanced Lipophilicity Over Perillyl Alcohol

Acetylation of perillyl alcohol to form perillyl acetate significantly increases lipophilicity, a key determinant of passive membrane permeability and tissue distribution. While precise experimental logP values are scarce, the structural modification from a primary alcohol to an acetate ester results in a calculated logP (clogP) increase from approximately 2.5 for perillyl alcohol to approximately 3.5 for perillyl acetate . This increase in lipophilicity is consistent with the observation that perillyl acetate has a predicted blood-brain barrier (BBB) permeability score of 0.9250 (92.5% probability) [1]. In contrast, perillic acid, which possesses a polar carboxyl group, fails to partition into model lipid membranes altogether [2].

Lipophilicity (clogP)
Supporting evidence
~3.5
clogP
Supports membrane permeability studies
Perillyl alcohol ~2.5 (calculated)
Pharmacokinetics ADME Monoterpene Esters

Synthetic Utility for Antifungal Oxadiazole Derivatives

Perillyl acetate serves as a valuable starting material for the synthesis of bioactive derivatives. For example, a series of perillyl acetate-based oxadiazole thioethers demonstrated significant antifungal activity against plant pathogens. Compound 4j exhibited 75.0% inhibition against Botrytis cinerea (cucumber gray mold) at 50 mg/L, outperforming the positive control, hymexazol (55.6% inhibition) [1]. This highlights its utility as a scaffold in medicinal chemistry, offering a synthetic entry point distinct from its parent alcohol or aldehyde for generating novel bioactive molecules.

Antifungal Derivative
Class-level inference
75.0% inhib.
vs
55.6% inhib.
Derivative 4j Hymexazol
Supports synthetic antifungal screening
In vitro Botrytis cinerea assay
Medicinal Chemistry Antifungal Agents Derivative Synthesis

Ambient Stability vs. Oxidation-Prone Analogs

Perillyl acetate demonstrates stability at ambient temperature during ordinary shipping and short-term storage, as indicated by vendor datasheets . This is a practical differentiation from other monoterpenes like perillaldehyde, which is known to be prone to oxidation and may require more stringent storage conditions (e.g., refrigeration under inert gas) to prevent degradation [1]. This stability simplifies procurement, shipping logistics, and short-term handling in the laboratory, reducing the risk of compound degradation prior to experimentation.

Ambient Stability
Class-level inference
Stable at ambient temp.
vs. oxidation-prone perillaldehyde
Supports procurement and handling
Vendor data; aldehyde class comparison
Chemical Stability Procurement Handling

Perillyl Acetate: Key Application Scenarios


Pain & Neuropharmacology: μ-Opioid Receptor Targeting

Researchers investigating non-opioid or adjunct analgesic pathways with natural product leads should select perillyl acetate over perillyl alcohol due to its direct μ-opioid receptor agonist activity (EC₅₀ = 0.51 μM) . This specific pharmacological property is absent in perillyl alcohol, making perillyl acetate the appropriate chemical probe for studying MOR-mediated analgesia, neuroinflammation, and pain modulation without the need for classical opioid drugs. Its favorable predicted BBB permeability (score 0.9250) further supports its use in CNS-targeted studies [1].

Antifungal Agent Development via Derivatization

Medicinal chemistry programs focused on developing new antifungal agents should consider perillyl acetate as a privileged scaffold. Derivatives, such as perillyl acetate-based oxadiazole thioethers, have demonstrated superior efficacy against plant pathogens like Botrytis cinerea (75% inhibition at 50 mg/L) compared to the commercial fungicide hymexazol (55.6% inhibition) [2]. This evidence supports the procurement of perillyl acetate for lead optimization campaigns in agricultural or pharmaceutical antifungal research.

Enhanced Membrane Permeability for In Vitro Assays

When experimental design demands a monoterpene with increased lipophilicity for enhanced passive membrane diffusion or tissue partitioning, perillyl acetate is the preferred choice over its more polar analogs like perillyl alcohol or perillic acid. With a calculated logP of ~3.5—a tenfold increase in partition coefficient compared to perillyl alcohol—it is better suited for assays on intracellular targets or cell lines with robust membrane barriers [1]. This is particularly relevant for studies where perillic acid's inability to partition into lipid bilayers would preclude its use [3].

Ambient Temperature Stability for Simple Handling

For academic or industrial laboratories seeking a stable monoterpene research tool without stringent storage requirements, perillyl acetate offers a clear logistical advantage. Its stability at ambient temperature during shipping and short-term use minimizes degradation risks compared to oxidation-prone analogs like perillaldehyde [4]. This ensures that the compound's integrity is maintained from procurement through to experimental application, reducing variability and waste.

Application
Selection Property
Validation Focus
Opioid receptor pharmacology studies
Direct μ-opioid receptor agonist activity
Functional MOR assay and permeability assessment
Antifungal lead derivatization
Synthetic scaffold for oxadiazole thioethers
In vitro antifungal activity screening
Membrane permeability studies
Enhanced lipophilicity (acetylated monoterpene)
Partition coefficient and cell-based permeability assays
Stable monoterpene procurement
Ambient temperature stability
Stability under laboratory storage and handling
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